舍曲林氨基甲酰基-O-葡萄糖苷酸

描述

Synthesis Analysis

Sertraline carbamoyl-O-glucuronide is synthesized through the metabolic pathways involving multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases. In human liver microsomes, sertraline undergoes N-demethylation, deamination, and N-carbamoyl-glucuronidation to form this metabolite. The process is significantly influenced by the presence of CO2, suggesting that sertraline associates with CO2 before forming the glucuronide conjugate. UGT2B7 has been identified as the enzyme catalyzing the N-carbamoyl glucuronidation at the fastest rate under CO2 atmosphere (Obach, Cox, Tremaine, & Scott Obach, 2005).

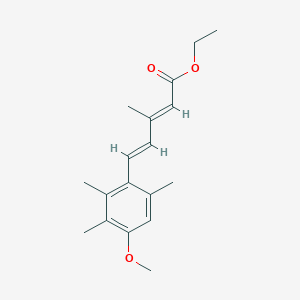

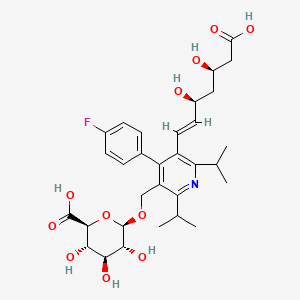

Molecular Structure Analysis

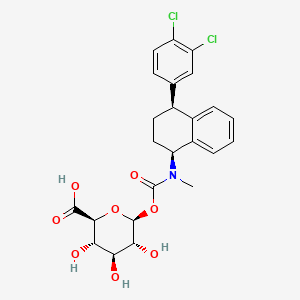

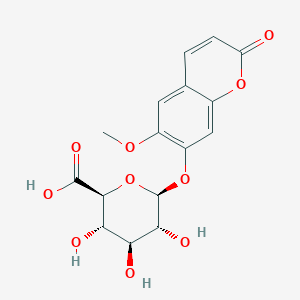

The molecular structure of sertraline carbamoyl-O-glucuronide has been characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and fast atom bombardment mass spectrometry (FAB MS). These analyses reveal the presence of ions indicative of the conjugate's structure, including its molecular weight and the cleavage patterns that confirm the attachment of the glucuronic acid moiety to sertraline via a carbamic acid linkage (Tremaine, Stroh, & Ronfeld, 1989).

Chemical Reactions and Properties

Sertraline carbamoyl-O-glucuronide exhibits unique chemical reactions, particularly its hydrolytic stability. It is labile to beta-glucuronidase, producing sertraline as the single hydrolytic product. This property is crucial for understanding the metabolic pathways of sertraline and its excretion as the glucuronide conjugate provides a mechanism for the removal of sertraline from the body. The reaction suggests a reversible association of sertraline with CO2 prior to glucuronidation (Tremaine, Stroh, & Ronfeld, 1989).

Physical Properties Analysis

The physical properties of sertraline carbamoyl-O-glucuronide, including solubility and stability, are influenced by its structure. The conjugation with glucuronic acid increases its water solubility, facilitating its excretion. Its stability in plasma under both acidic and basic pH conditions has been observed, indicating its robustness in the human body's varied environments (Tremaine, Stroh, & Ronfeld, 1989).

Chemical Properties Analysis

The chemical properties of sertraline carbamoyl-O-glucuronide, such as its reactivity and interactions with enzymes, play a significant role in its metabolism. The involvement of enzymes like UGT2B7 in its formation through N-carbamoyl glucuronidation highlights the specific biochemical interactions that dictate its synthesis and disposition within the human body. These interactions are crucial for pharmacokinetics and the drug's efficacy and safety profile (Obach, Cox, Tremaine, & Scott Obach, 2005).

科学研究应用

Application Summary

Sertraline carbamoyl-O-glucuronide is a major excretory metabolite of the antidepressant sertraline . It’s formed when sertraline in solution reversibly associates with CO2 .

Method of Application

The intact conjugate of Sertraline carbamoyl-O-glucuronide was isolated from bile by High-Performance Liquid Chromatography (HPLC). The metabolite was labile to beta-glucuronidase and produced sertraline as the single hydrolytic product, based on HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) analyses .

Results or Outcomes

This novel amine glucuronide was also identified in human plasma after the oral administration of sertraline to each of seven subjects. The glucuronide was stable in plasma at both acidic and basic pH .

Pharmacokinetics

Application Summary

Sertraline carbamoyl-O-glucuronide is a metabolite of the antidepressant sertraline. It is formed when sertraline is glucuronidated via a carbamic acid intermediate by UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .

Method of Application

The glucuronidation process involves the addition of a glucuronic acid moiety to sertraline, forming Sertraline carbamoyl-O-glucuronide. This process is carried out by the aforementioned UGT enzymes .

Results or Outcomes

Only low concentrations of unchanged sertraline can be recovered from urine, indicating that sertraline is extensively metabolized to its major excretory metabolite, Sertraline carbamoyl-O-glucuronide .

Pharmacogenetics

Application Summary

Sertraline carbamoyl-O-glucuronide is a metabolite of the antidepressant sertraline. It is formed when sertraline is glucuronidated via a carbamic acid intermediate by UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .

Method of Application

The glucuronidation process involves the addition of a glucuronic acid moiety to sertraline, forming Sertraline carbamoyl-O-glucuronide. This process is carried out by the aforementioned UGT enzymes .

Results or Outcomes

Only low concentrations of unchanged sertraline can be recovered from urine, indicating that sertraline is extensively metabolized to its major excretory metabolite, Sertraline carbamoyl-O-glucuronide .

安全和危害

Sertraline-induced adverse events such as reversible hepatic injury and Stevens Johnson Syndrome/toxic epidermal necrolysis (SJS/TEN) have been reported6.

未来方向

There is a large interindividual variability in plasma concentrations between patients taking the same dose of sertraline, which may be partially due to variable expression of CYP3A4/5, and genetic variation in CYP2C198. This suggests that future research could focus on understanding these variations to optimize the use of sertraline and its metabolites in different individuals8.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPBIAXQORQOIY-BQOQXNJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sertraline carbamoyl-O-glucuronide | |

CAS RN |

119733-44-7 | |

| Record name | Sertraline carbamoyl-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE CARBAMOYL-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)